1-phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone
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Overview
Description
1-Phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone is a synthetic organic compound characterized by the presence of a phenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone typically involves the reaction of phenylacetic acid derivatives with tetrazole derivatives under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and tetrazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring but differs in the presence of a thiol group.
1-Phenyl-2-(1-phenyl-1H-tetrazol-5-ylthio)ethanone: Similar structure but contains a thioether linkage instead of an ether linkage.
Uniqueness: 1-Phenyl-2-(1-phenyl-1H-tetrazol-5-yloxy)ethanone is unique due to its ether linkage, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H13N3O2 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-phenyl-2-(3-phenyltriazol-4-yl)oxyethanone |
InChI |
InChI=1S/C16H13N3O2/c20-15(13-7-3-1-4-8-13)12-21-16-11-17-18-19(16)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
NFBZAZXCZDAVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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